

What is Methyl heptadecanoate-d33 and its chemical properties?

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Compound of Interest

Compound Name: Methyl heptadecanoate-d33

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Methyl Heptadecanoate-d33: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Methyl heptadecanoate-d33**, a deuterated fatty acid methyl ester. Its primary application is as an internal standard for the precise quantification of fatty acids in complex biological samples using mass spectrometry. This guide details its chemical properties, outlines a typical experimental workflow for its use, and presents this information in a format tailored for research and development professionals.

Core Chemical and Physical Properties

Methyl heptadecanoate-d33 is the deuterated analog of Methyl heptadecanoate (also known as Methyl margarate). The extensive labeling with 33 deuterium atoms makes it an ideal internal standard for mass spectrometry-based lipidomics, as its chemical behavior is nearly identical to its non-labeled counterpart, but it is easily distinguishable by its significantly higher mass.[1] This mass shift of +33 amu ensures that its signal does not overlap with endogenous analytes.[1]

Quantitative Data Summary

The key chemical and physical properties of **Methyl heptadecanoate-d33** are summarized in the table below for quick reference.



Property	Value	Source(s)
Chemical Formula	C18H3D33O2 / CD3(CD2)15COOCH3	[2][3]
Molecular Weight	317.68 g/mol	[1][2][3][4][5]
CAS Number	1219804-81-5	[1][3][4]
Appearance	White to Off-White Solid / Powder	[1][4]
Melting Point	28 - 30.3 °C	[1][4]
Boiling Point	152-153 °C @ 0.05 mmHg 337.1 °C @ 760 mmHg	[1][2][4]
Purity (Assay)	≥97.5% (GC), 98% (CP)	[1]
Isotopic Purity	98 atom % D	[1]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)	[4]
Storage Temperature	2-8°C (Refrigerator)	[1][4]

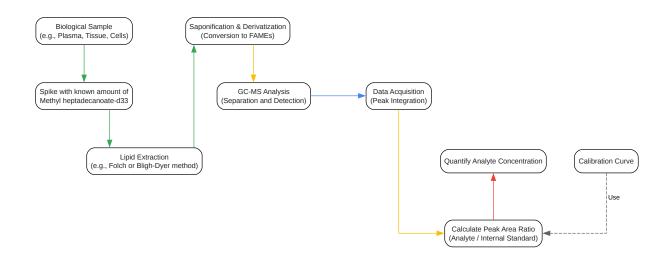
Application in Quantitative Fatty Acid Analysis

Methyl heptadecanoate-d33 is predominantly used as an internal standard in quantitative analytical methods, particularly for the analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).[6] The addition of a known quantity of the deuterated standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and derivatization, as well as variations in instrument response.[7] This ensures high accuracy and precision in the final quantification of endogenous fatty acids.

General Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of fatty acids in a biological sample using **Methyl heptadecanoate-d33** as an internal standard.





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Caption: Workflow for Fatty Acid Quantification using a Deuterated Internal Standard.

Detailed Experimental Protocol: FAMEs Analysis by GC-MS

This protocol provides a representative method for the quantitative analysis of fatty acids in biological plasma using **Methyl heptadecanoate-d33** as an internal standard.

Materials and Reagents

- Methyl heptadecanoate-d33 solution (e.g., 1 mg/mL in methanol)
- Biological plasma samples



- Chloroform
- Methanol
- 0.9% NaCl solution
- Boron trifluoride (BF₃) in methanol (14%) or anhydrous methanolic HCl (e.g., 5% w/v)[7][8]
- Hexane or Heptane[4][8]
- Anhydrous Sodium Sulfate
- Screw-capped glass tubes with PTFE-lined caps
- GC-MS system with a suitable capillary column (e.g., FAMEWAX, Rt-2560)[6]

Procedure

Step 1: Sample Preparation and Internal Standard Spiking

- Aliquot 100 μL of plasma into a screw-capped glass tube.
- Add a precise volume of the Methyl heptadecanoate-d33 internal standard solution (e.g., 10 μL of a 1 mg/mL solution). The amount should be chosen to yield a detector response comparable to the analytes of interest.

Step 2: Lipid Extraction (Modified Folch Method)[9]

- Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.[7]
- Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
- Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
- Centrifuge the mixture at 2000 x g for 5 minutes to facilitate phase separation.[7]
- Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.



• Dry the extracted lipids under a gentle stream of nitrogen.

Step 3: Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs) This step hydrolyzes fatty acids from complex lipids and converts them to their volatile methyl ester form for GC analysis.

- Add 1 mL of 14% BF₃-methanol reagent to the dried lipid extract.[10]
- Seal the tube tightly and heat at 65-100°C for 20-60 minutes.[8][10]
- Cool the tube to room temperature.
- Add 1 mL of water and 1 mL of hexane to the tube.
- Vortex for 1 minute to extract the FAMEs into the upper hexane layer.
- Centrifuge briefly to separate the phases.
- Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the final extract to a GC vial for analysis.

Step 4: GC-MS Analysis

- Injection: Inject 1 μL of the FAMEs extract into the GC-MS system in splitless mode.
- GC Conditions (Example):
 - Inlet Temperature: 220°C
 - Column: FAMEWAX capillary column (e.g., 30 m x 0.25 mm x 0.25 μm)
 - Oven Program: Start at 70°C, ramp to 170°C at 11°C/min, then ramp to 220°C at 20°C/min, and hold for 2.5 minutes.[11]
 - Carrier Gas: Helium
- MS Conditions:



- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. SIM mode offers higher sensitivity by monitoring specific ions for each analyte and the internal standard.[7][11]
- Monitored Ions: Select characteristic ions for each target FAME and for Methyl heptadecanoate-d33.

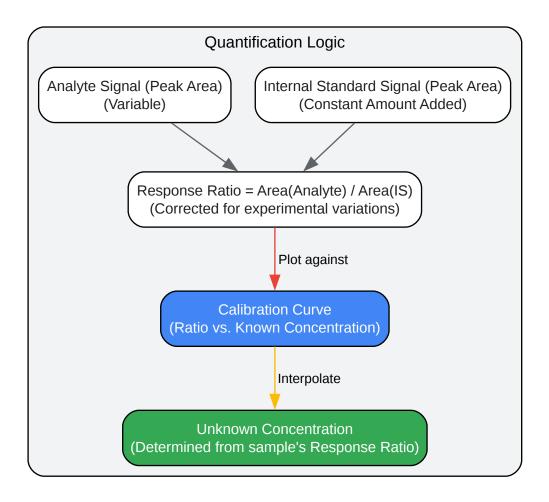
Step 5: Data Analysis and Quantification

- Integrate the peak areas for each target FAME analyte and for the Methyl heptadecanoated33 internal standard.
- For each analyte, calculate the response ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).
- Construct a calibration curve by analyzing standards with known concentrations of each fatty acid and a constant concentration of the internal standard. Plot the response ratio against the analyte concentration.
- Determine the concentration of each fatty acid in the unknown samples by interpolating their response ratios on the calibration curve.[7]

Logical Relationship for Quantification

The underlying principle of quantification using an internal standard (IS) is based on the consistency of the response ratio between the analyte and the IS across a range of concentrations.





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Caption: Principle of Internal Standard Calibration for Accurate Quantification.

Conclusion

Methyl heptadecanoate-d33 is an essential tool for researchers requiring accurate and precise quantification of fatty acids. Its physical and chemical properties are well-defined, and its application as an internal standard within a robust analytical workflow, such as the one detailed here, can significantly enhance the reliability of experimental results in lipidomics research and drug development.

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